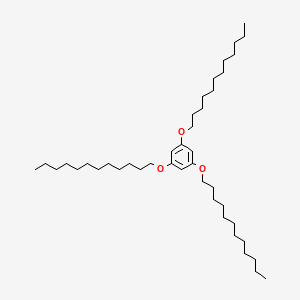
1,3,5-Tris(dodecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(dodecyloxy)benzene is an organic compound characterized by a benzene ring substituted with three dodecyloxy groups at the 1, 3, and 5 positions. This compound is known for its amphiphilic properties, making it a valuable component in various scientific and industrial applications. The presence of long alkyl chains attached to the benzene ring imparts unique physical and chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(dodecyloxy)benzene can be synthesized through a multi-step process involving the alkylation of hydroxybenzene derivatives. One common method involves the reaction of 1,3,5-trihydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution of the hydroxyl groups with dodecyloxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysts can also enhance the efficiency of the alkylation reaction, making the process more cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(dodecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and liquid crystals
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(dodecyloxy)benzene is primarily related to its amphiphilic properties. The long alkyl chains interact with hydrophobic environments, while the benzene ring can engage in π-π interactions. This dual nature allows the compound to self-assemble into various structures, such as micelles and vesicles, which are useful in applications like drug delivery and membrane studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Similar structure but different substitution pattern.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of alkoxy groups.
Benzene-1,3,5-tricarboxylic acid: Contains carboxylic acid groups instead of alkoxy groups
Uniqueness
1,3,5-Tris(dodecyloxy)benzene is unique due to its specific substitution pattern and the presence of long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring self-assembly and interaction with both hydrophobic and hydrophilic environments .
Eigenschaften
CAS-Nummer |
119891-47-3 |
|---|---|
Molekularformel |
C42H78O3 |
Molekulargewicht |
631.1 g/mol |
IUPAC-Name |
1,3,5-tridodecoxybenzene |
InChI |
InChI=1S/C42H78O3/c1-4-7-10-13-16-19-22-25-28-31-34-43-40-37-41(44-35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)45-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 |
InChI-Schlüssel |
DGQYCVPNLOBSPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
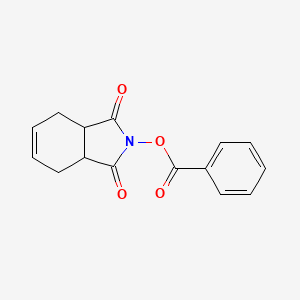

![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
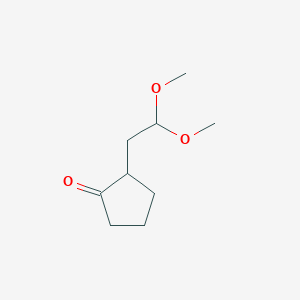
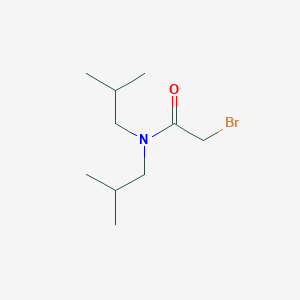



![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
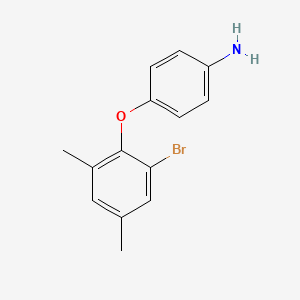
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
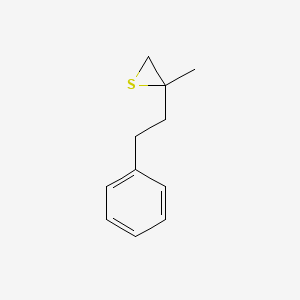
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
